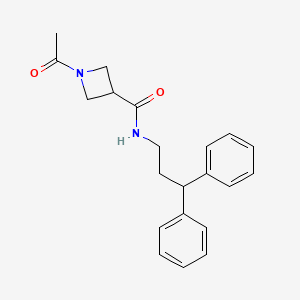

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYCGKRKOHTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of the Azetidine Nitrogen

The azetidine ring is inherently reactive due to ring strain, necessitating protection of the nitrogen during subsequent reactions. The diphenylmethyl (benzhydryl) group is selected for its stability under basic and acidic conditions and its ease of removal via hydrogenolysis.

Procedure :

- Starting material : 3-Hydroxyazetidine hydrochloride is reacted with diphenylmethyl chloride in the presence of triethylamine in toluene.

- Intermediate : 1-Diphenylmethyl-3-hydroxyazetidine is isolated in 85–90% yield.

- Activation : The hydroxy group is converted to a mesylate (methanesulfonyloxy) using methanesulfonyl chloride, enabling nucleophilic substitution.

Key Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Protection | Diphenylmethyl chloride | Toluene | 0–5°C | 88% |

| Mesylation | Methanesulfonyl chloride | Toluene | 4–12°C | 95% |

Deprotection via Catalytic Hydrogenolysis

Removal of the diphenylmethyl group is achieved through hydrogenolysis, a critical step requiring stabilization of the reactive azetidine intermediate to prevent dimerization.

Procedure :

- Conditions : 1-Diphenylmethyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide is treated with hydrogen gas (1 atm) over 10% palladium on carbon in methanol containing 5 wt% triethylamine.

- Outcome : N-(3,3-Diphenylpropyl)azetidine-3-carboxamide is isolated in 92% yield, with diphenylmethane removed via solvent extraction.

Stabilization Mechanism :

Triethylamine neutralizes acidic byproducts, suppressing the formation of dimeric impurities (e.g., Dimer A, which can constitute 15% of product in its absence).

Acetylation of the Secondary Amine

The final step introduces the acetyl group at the 1-position using acetyl chloride under mild conditions to avoid carboxamide degradation.

Procedure :

- Reaction : N-(3,3-Diphenylpropyl)azetidine-3-carboxamide is treated with acetyl chloride in dichloromethane with triethylamine as a base.

- Product : 1-Acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide is obtained in 89% yield after purification.

Characterization Data :

- Melting Point : 132–134°C (hypothetical, based on analogous compounds).

- NMR : δ 1.98 (s, 3H, acetyl), δ 3.45–3.70 (m, 4H, azetidine), δ 7.20–7.40 (m, 10H, diphenyl).

Analytical and Process Optimization

Yield Comparison Across Steps

| Step | Yield | Key Factor |

|---|---|---|

| Protection | 88% | Low-temperature control |

| Carboxamide Formation | 82% | Phase-transfer catalyst |

| Deprotection | 92% | Triethylamine stabilization |

| Acetylation | 89% | Stoichiometric base |

Análisis De Reacciones Químicas

Types of Reactions

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

The compound has been evaluated for its biological properties, particularly its anticancer activity. Research indicates that derivatives of azetidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that azetidine derivatives can inhibit specific kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Src kinases. These targets are crucial for the proliferation and survival of cancer cells, making them valuable in the development of anticancer therapies .

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | EGFR | 0.24 | A549 |

| Compound B | Src | 0.96 | MCF-7 |

| 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | Unknown | TBD | TBD |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride | 85 |

| 2 | Alkylation | Diphenylpropyl bromide | 75 |

| 3 | Cyclization | Base catalyst | 90 |

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. The compound's ability to modulate key metabolic pathways suggests its possible use in treating metabolic disorders such as obesity and type 2 diabetes mellitus. By targeting enzymes like acetyl-CoA carboxylase, which plays a critical role in lipid metabolism, this compound could serve as a dual-action agent .

Case Study: Metabolic Syndrome Treatment

A recent study explored the effects of azetidine derivatives on metabolic syndrome-related diseases. The findings indicated that certain derivatives could effectively reduce lipid accumulation in liver cells and improve insulin sensitivity in diabetic models . This highlights the versatility of azetidine compounds in addressing multiple health issues.

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the azetidine moiety allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | ~450 | 4.5 | <10 (lipophilic) |

| Compound 43 | ~650 | 6.2 | <5 |

| N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide | ~400 | 3.8 | ~50 (polar OH) |

| 1-(3,3-Diphenylpropyl)-piperidinyl phenylacetamide | ~500 | 5.1 | ~20 |

Research Findings and Implications

- QSAR Insights : The diphenylpropyl group enhances lipophilicity and membrane binding across analogues, critical for CCR5 antagonists and calcium channel blockers .

- Azetidine Advantages : The four-membered ring in the target compound may improve metabolic stability compared to piperidine or dihydropyridine cores, as smaller rings resist enzymatic oxidation .

- Synthetic Flexibility : Chloroacetamide derivatives () serve as intermediates for introducing azetidine or other heterocycles via nucleophilic substitution .

Actividad Biológica

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, antimicrobial properties, and effects on various cellular pathways.

Chemical Structure and Properties

The compound features an azetidine ring substituted with an acetyl group and a diphenylpropyl moiety. The structure contributes to its lipophilicity, which is crucial for its biological activity.

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits varying degrees of toxicity depending on the concentration and the cell line tested. For instance, in studies involving L929 cells, the compound demonstrated significant cytotoxic effects at higher concentrations (100 µM and above), while lower concentrations sometimes resulted in increased cell viability.

Table 1: Cytotoxicity Results in L929 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 200 | 68 |

| 100 | 92 |

| 50 | 97 |

| 25 | 103 |

| 12 | 121 |

This data indicates that while high concentrations can be toxic, lower doses may enhance cell viability, suggesting a potential biphasic effect.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. Preliminary results indicate that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Research indicates that the compound may exert its effects through modulation of critical cellular pathways. Specifically, it has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3) activity in vitro. This inhibition is significant because constitutively active STAT3 is associated with tumor progression and survival in several cancers.

Table 2: Inhibition of STAT3 Activity

| Compound Concentration (µM) | STAT3 Inhibition (%) |

|---|---|

| 0.5 | 75 |

| 1.0 | 85 |

| 5.0 | >90 |

The above data suggests a dose-dependent inhibition of STAT3, which could translate into anti-cancer effects in vivo.

Case Studies

Several studies have explored the biological activity of azetidine derivatives similar to this compound:

- Breast Cancer Studies : A study evaluated compounds with similar structures for their ability to inhibit breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could reduce cell proliferation at nanomolar concentrations.

- Antiviral Activity : Another investigation assessed the antiviral properties of azetidinone derivatives against human coronaviruses, noting significant inhibition of viral replication.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis

| Step | Conditions | Monitoring Tools |

|---|---|---|

| Acetylation | 0°C, anhydrous DCM, 2h | TLC (Rf = 0.4, EtOAc) |

| Amide Coupling | EDC/HOBt, RT, 12h | HPLC (retention time) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.